molecular formula C9H8Cl2O B1641932 3-(4-Chlorophenyl)propanoyl chloride CAS No. 52085-96-8

3-(4-Chlorophenyl)propanoyl chloride

Cat. No. B1641932
CAS RN: 52085-96-8
M. Wt: 203.06 g/mol
InChI Key: VGNRGOGIWXMVLI-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

Thionyl chloride (16.31 g, 137.09 mmol) was added to 3-(4-chlorophenyl)propionic acid (3.0 g, 16.25 mmol) at room temperature. The reaction mixture was stirred for 20 hours, then concentrated to afford 3.3 g of 3-(4-chlorophenyl)propionyl chloride.
Quantity
16.31 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]([OH:16])=O)=[CH:8][CH:7]=1>>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]([Cl:3])=[O:16])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
16.31 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.